

# An In-depth Technical Guide to the Crystal Structure of Neodymium Tribromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Neodymium bromide

Cat. No.: B086728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of neodymium tribromide ( $\text{NdBr}_3$ ), an inorganic compound of interest in various chemical and materials science research areas. This document details the crystallographic parameters, synthesis protocols, and key structural features of  $\text{NdBr}_3$ , presenting data in a clear and accessible format for researchers and professionals.

## Introduction

Neodymium tribromide is a halide of the rare earth element neodymium. In its anhydrous form, it presents as an off-white to pale green solid that is hygroscopic, readily forming a hexahydrate ( $\text{NdBr}_3 \cdot 6\text{H}_2\text{O}$ ) in the presence of moisture.<sup>[1]</sup> Its crystal structure is a key determinant of its physical and chemical properties, making a thorough understanding of its atomic arrangement essential for its application in various fields.

## Crystallographic Data

Anhydrous neodymium tribromide crystallizes in the orthorhombic crystal system, adopting the plutonium(III) bromide ( $\text{PuBr}_3$ )-type structure.<sup>[1][2]</sup> This structure is characterized by a specific arrangement of neodymium and bromide ions in a three-dimensional lattice.

## Crystal System and Space Group

The crystal structure of neodymium tribromide belongs to the orthorhombic crystal system. The specific space group for the  $\text{PuBr}_3$ -type structure is  $\text{Cmcm}$ , which is space group number 63 in the International Tables for Crystallography.[3] This space group dictates the symmetry elements present in the crystal lattice.

## Lattice Parameters

While specific experimentally determined lattice parameters for neodymium tribromide are not readily available in the searched literature, the lattice parameters for the isostructural  $\text{PuBr}_3$  can provide a reference. For  $\text{PuBr}_3$ , the orthorhombic unit cell has the following dimensions:

Lattice Parameter	Value (Å)
a	13.19
b	4.10
c	9.20
$\alpha, \beta, \gamma$	$90^\circ$

Note: These are the lattice parameters for  $\text{PuBr}_3$ , which is isostructural with  $\text{NdBr}_3$ . [4]  
Actual values for  $\text{NdBr}_3$  may vary slightly due to differences in ionic radii.

## Atomic Coordination and Bond Lengths

In the neodymium tribromide crystal structure, the neodymium ( $\text{Nd}^{3+}$ ) ions are eight-coordinate. [1][2] They adopt a bicapped trigonal prismatic geometry. The neodymium-bromine (Nd-Br) bond lengths have been reported to be 3.07 Å and 3.09 Å. [1]

The coordination environment of the neodymium ion can be visualized as a trigonal prism of six bromide ions, with two additional bromide ions capping two of the rectangular faces of the prism.

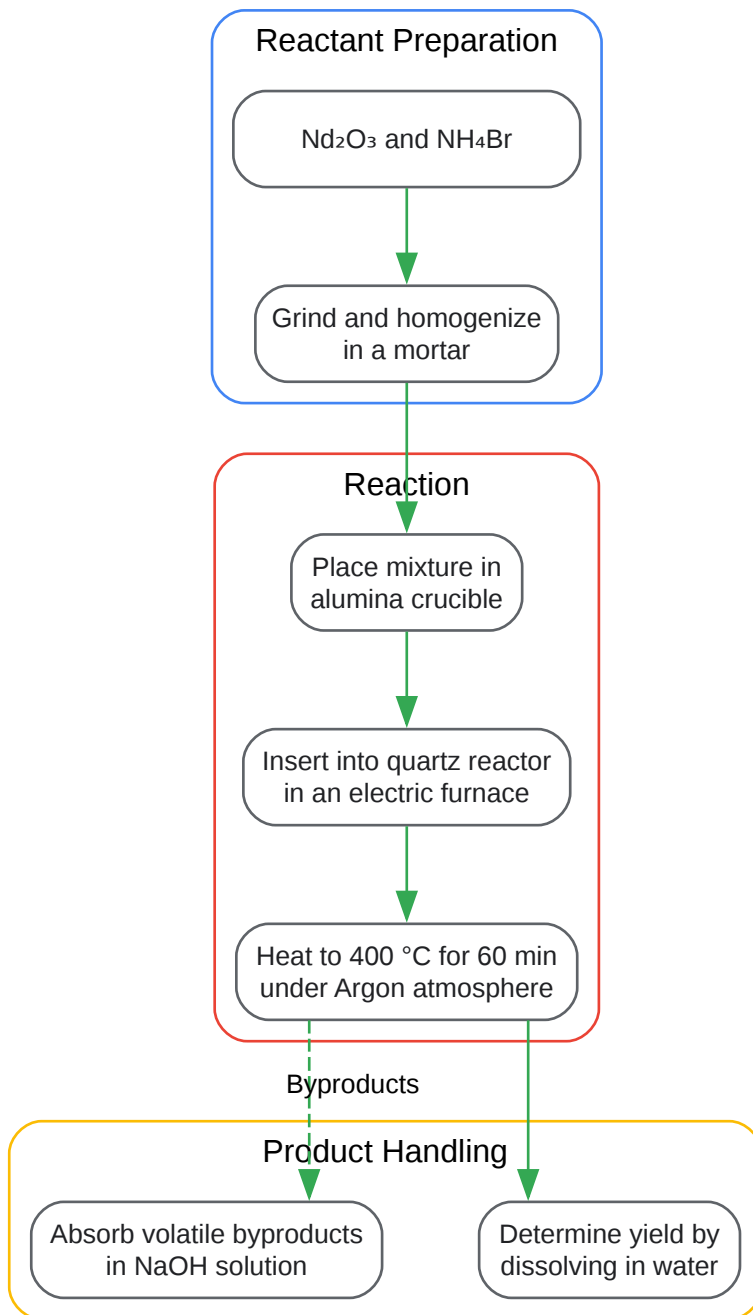
## Experimental Protocols

The synthesis of high-purity, anhydrous neodymium tribromide is crucial for accurate crystallographic studies and for its use in further applications. Several methods have been reported for its preparation.

## Synthesis of Anhydrous Neodymium Tribromide from Neodymium Oxide and Ammonium Bromide

This method involves the solid-state reaction of neodymium(III) oxide ( $\text{Nd}_2\text{O}_3$ ) with ammonium bromide ( $\text{NH}_4\text{Br}$ ).

Experimental Workflow:

Workflow for the Synthesis of Anhydrous  $\text{NdBr}_3$ [Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of anhydrous  $\text{NdBr}_3$ .

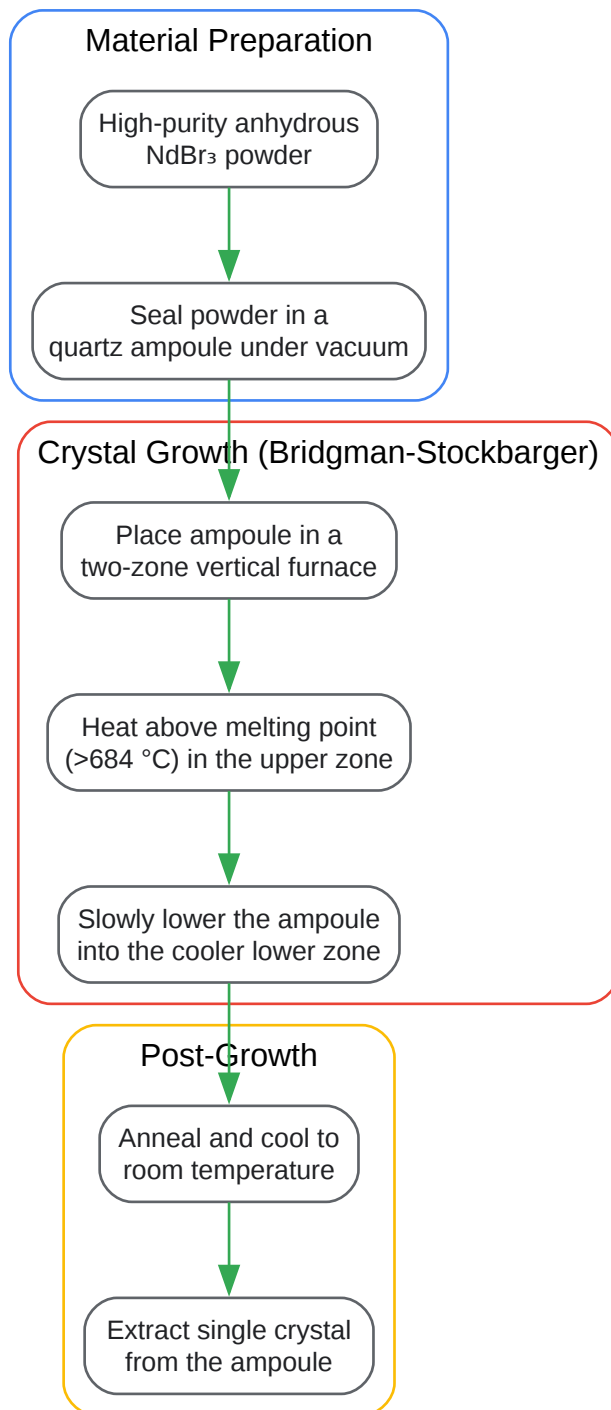
Detailed Protocol:

- **Reactant Preparation:** Neodymium(III) oxide ( $\text{Nd}_2\text{O}_3$ , 99.9% purity) and ammonium bromide ( $\text{NH}_4\text{Br}$ , 99% purity) are used as starting materials. A stoichiometric mole ratio of  $\text{Nd}_2\text{O}_3$  to  $\text{NH}_4\text{Br}$  of 1:24 is recommended for optimal yield.<sup>[5]</sup> The reactants are thoroughly ground and homogenized in a mortar.
- **Reaction Setup:** The homogenized mixture is placed in an alumina crucible. This crucible is then inserted into a quartz reactor which is placed inside a programmable electric furnace.
- **Reaction Conditions:** The entire system is purged with an inert gas, such as argon, to maintain an anhydrous environment. The furnace is heated to a temperature of 400 °C and held for a contact time of 60 minutes.<sup>[5]</sup>
- **Product Collection and Purification:** During the reaction, volatile byproducts are formed and should be passed through a scrubber containing a sodium hydroxide solution for neutralization. After the reaction is complete, the furnace is cooled to room temperature under the argon atmosphere. The resulting neodymium tribromide is water-soluble, while any unreacted neodymium oxide is insoluble. This difference in solubility can be used to determine the reaction yield by dissolving the product in water and separating the insoluble oxide.<sup>[5]</sup> Under optimal conditions, a reaction yield of 97.80% can be achieved.<sup>[5]</sup>

## Single Crystal Growth

While detailed protocols for the single crystal growth of neodymium tribromide were not found in the searched literature, methods used for isostructural lanthanide halides can be adapted. A common technique is the Bridgman-Stockbarger method, which involves the slow directional solidification of a molten salt.

Conceptual Workflow for Single Crystal Growth:

Conceptual Workflow for  $\text{NdBr}_3$  Single Crystal Growth[Click to download full resolution via product page](#)Caption: Conceptual workflow for  $\text{NdBr}_3$  single crystal growth.

## Summary of Quantitative Data

The following table summarizes the key quantitative data for the crystal structure of neodymium tribromide.

Property	Value
Crystal System	Orthorhombic
Space Group	Cmcm (No. 63)[3]
Lattice Parameters	
a	Not available for NdBr <sub>3</sub> (13.19 Å for PuBr <sub>3</sub> )[4]
b	Not available for NdBr <sub>3</sub> (4.10 Å for PuBr <sub>3</sub> )[4]
c	Not available for NdBr <sub>3</sub> (9.20 Å for PuBr <sub>3</sub> )[4]
α, β, γ	90°
Coordination Number (Nd <sup>3+</sup> )	8[1][2]
Coordination Geometry	Bicapped trigonal prismatic[1][2]
Nd-Br Bond Lengths	3.07 Å, 3.09 Å[1]

## Conclusion

The crystal structure of neodymium tribromide is well-characterized as an orthorhombic system with a PuBr<sub>3</sub>-type structure and a Cmcm space group. The eight-coordinate neodymium ion with a bicapped trigonal prismatic geometry is a defining feature of this compound. The synthesis of anhydrous NdBr<sub>3</sub> can be effectively achieved through the solid-state reaction of neodymium oxide and ammonium bromide under controlled conditions. This detailed understanding of its crystal structure and synthesis is fundamental for its further investigation and potential application in materials science and other research domains. Further experimental work is required to determine the precise lattice parameters of neodymium tribromide.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Neodymium(III) bromide - Wikipedia [en.wikipedia.org]
- 2. mp-27974: PuBr<sub>3</sub> (orthorhombic, Cmc<sub>2</sub>m, 63) [legacy.materialsproject.org]
- 3. Plutonium(III) bromide - Wikipedia [en.wikipedia.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. arabjchem.org [arabjchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Neodymium Tribromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086728#crystal-structure-of-neodymium-tribromide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)